
hyperbrasilol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyperbrasilol C is a bioactive compound found in the genus Hypericum, specifically in species such as Hypericum brasiliense. This compound belongs to the class of acylphloroglucinols, which are known for their diverse biological activities, including antimicrobial, cytotoxic, and antidepressant-like effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hyperbrasilol C involves the modification of phlorisobutyrophenone derivatives. The process typically includes the formation of phloroglucinol and filicinic acid moieties, followed by their dimerization . The reaction conditions often involve the use of liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) and high-performance liquid chromatography-ultraviolet (HPLC-UV) detection methods to monitor the synthesis .
Industrial Production Methods
The selection of plant material and optimization of growth conditions are crucial for maximizing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Hyperbrasilol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in its structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Hyperbrasilol C has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hyperbrasilol C involves its interaction with various molecular targets and pathways. It is known to modulate cellular and viral functions, which contributes to its antimicrobial and cytotoxic effects . The compound’s antidepressant-like effects are believed to be mediated through the modulation of neurotransmitter systems in the brain .
Comparison with Similar Compounds
Hyperbrasilol C is similar to other acylphloroglucinols such as saroaspidin A and uliginosin A . it is unique in its specific biological activities and chemical structure. The presence of distinct functional groups in this compound contributes to its unique reactivity and biological effects.
List of Similar Compounds
- Saroaspidin A
- Uliginosin A
- Hyperbrasilol A
- Hyperbrasilol B
Properties
CAS No. |
4937-61-5 |
|---|---|
Molecular Formula |
C32H42O8 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
3,5-dihydroxy-4-methyl-6-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-2-[[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C32H42O8/c1-15(2)10-11-20-26(35)21(28(37)23(27(20)36)24(33)17(5)6)14-22-25(34)19(9)30(39)32(31(22)40,13-12-16(3)4)29(38)18(7)8/h10,12,17-18,34-37,39H,11,13-14H2,1-9H3 |
InChI Key |
PPIGATIIRZNIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)C(=C1O)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C(C)C)O)(CC=C(C)C)C(=O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
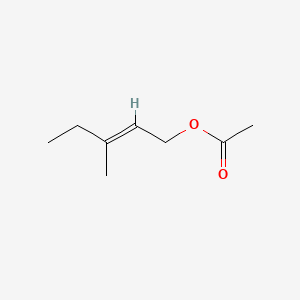
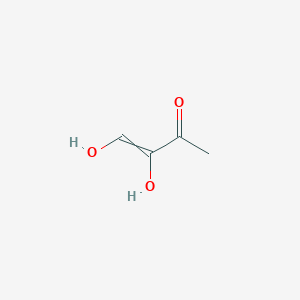

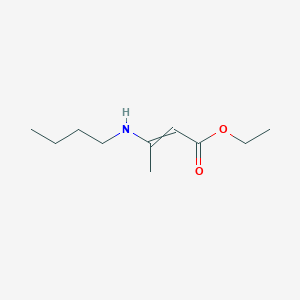
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

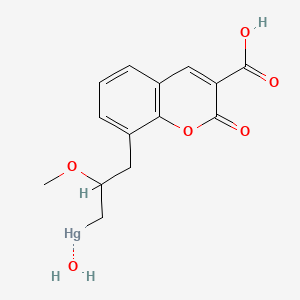
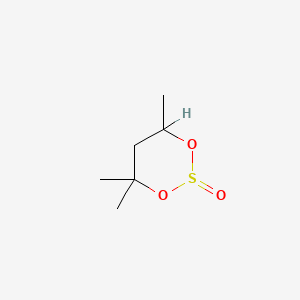
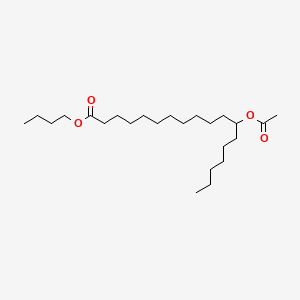
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
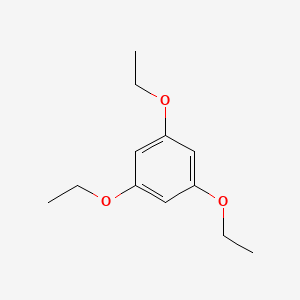
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)
